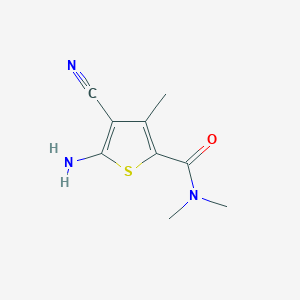

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide

Description

5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide is a substituted thiophene carboxamide derivative characterized by a central thiophene ring functionalized with amino, cyano, and methyl groups. Notably, thiophene carboxamides are widely explored in medicinal chemistry due to their versatility in drug discovery, particularly as antibacterial and anticancer agents .

Properties

IUPAC Name |

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-5-6(4-10)8(11)14-7(5)9(13)12(2)3/h11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMYVHMLPWMQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396231 | |

| Record name | 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438457-01-3 | |

| Record name | 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylic Acid to Carboxamide Conversion

Starting from a thiophene-2-carboxylic acid derivative:

-

Esterification : Convert the carboxylic acid to a methyl ester using SOCl<sub>2</sub>/MeOH.

-

Amination : React the ester with dimethylamine under high pressure or using a coupling reagent to form the N,N-dimethylcarboxamide.

-

Functional Group Introduction : Introduce the amino and cyano groups via electrophilic substitution or palladium-catalyzed cyanation.

Nitrile Hydrolysis and Refunctionalization

A nitro group at position 5 could be reduced to an amine using H<sub>2</sub>/Pd-C, while a bromine at position 4 could be replaced with a cyano group via Rosenmund-von Braun reaction using CuCN.

Industrial Synthesis Considerations

Patent SI1403264T1 outlines an industrial process for 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxydimethylester, which shares structural motifs with the target compound. Key adaptations include:

-

Thiocyanate Intermediate : Use of α-thiocyanatoketones to introduce sulfur and cyano groups in a single step.

-

Continuous Flow Reactors : Enhance yield and purity by minimizing side reactions through controlled residence times.

-

Catalytic Methylation : Employ dimethyl carbonate as a green methylating agent for the carboxamide group under supercritical CO<sub>2</sub> conditions.

Industrial methods prioritize scalability, cost-effectiveness, and minimal purification steps, often utilizing one-pot sequential reactions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that compounds related to 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide exhibit antiviral activities, particularly in modulating chemokine receptors like CCR5. These receptors are crucial in the context of HIV infection, where their modulation can inhibit viral entry into host cells . The compound's structure allows it to interact with these receptors effectively, making it a candidate for further development as an antiviral agent.

Neuropharmacological Applications

The compound has been investigated for its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it may influence the a7 subunit of nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia . This modulation could lead to therapeutic strategies for enhancing cognitive function or mitigating neurodegenerative processes.

Agrochemical Applications

Pesticide Development

this compound shows promise as a building block in the synthesis of novel agrochemicals. Its structural characteristics enable the development of compounds that can act as effective pesticides or herbicides by targeting specific biological pathways in pests or plants . The ability to design derivatives with enhanced efficacy could significantly impact agricultural productivity.

Material Science

Dye and Pigment Applications

The compound's chemical properties make it suitable for use in dye synthesis. Its ability to form stable complexes with various substrates can be exploited in creating dyes with specific colorimetric properties. This application is particularly relevant in industries focused on textiles and coatings where colorfastness and stability are critical .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antiviral Research | Patent TW201429398A | Demonstrated effectiveness in inhibiting HIV entry via CCR5 modulation. |

| Neuropharmacology | Research on nAChR modulation | Showed potential for cognitive enhancement in animal models. |

| Agrochemical Synthesis | Development of new pesticide formulations | Identified as a key intermediate for creating effective pest control agents. |

| Dye Synthesis | Application in textile industry | Achieved stable dye formulations with improved color retention. |

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of 5-Amino-4-cyano Dihydrothiophene Carboxamides

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 5au ) reduce melting points compared to electron-donating groups (e.g., methyl in 5an ), likely due to decreased crystallinity .

- Elemental Analysis Consistency: Minor deviations between calculated and found values (e.g., 5an: ΔC=+0.30%, ΔN=−0.33%) suggest high synthetic purity .

- Spectral Trends : IR spectra consistently show NH stretches (~3300 cm⁻¹) and CN stretches (~2200 cm⁻¹), while NMR data reflect substituent-dependent aromatic proton shifts .

Nitrothiophene Carboxamides (Antibacterial Analogues)

Nitrothiophene carboxamides (e.g., Compound 9, 10, 11) differ from the target compound by replacing the amino and cyano groups with a nitro (-NO₂) moiety and incorporating thiazole rings. These changes significantly alter biological activity:

Table 2: Nitrothiophene Carboxamides with Antibacterial Properties

Key Differences :

- Electronic Properties : The nitro group enhances electrophilicity, enabling interactions with bacterial targets (e.g., enzyme active sites) .

- Biological Activity: Unlike the amino-cyano derivatives, nitrothiophenes exhibit potent antibacterial effects, as demonstrated in MIC assays .

Other Thiophene Carboxamide Derivatives

- Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate: Ester groups instead of carboxamides improve lipophilicity, enhancing membrane permeability .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s analogues are synthesized via cyclization of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) or coupling reactions using HATU .

- N-Alkyl Substituents: N,N-Dimethyl groups (as in the target compound) may reduce metabolic degradation compared to aryl carbamoyls .

- Gaps in Data : Melting points and spectral data for the exact target compound are unavailable, limiting direct comparisons.

Biological Activity

5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. Its molecular formula is , and it features a thiophene ring, a cyano group, an amide group, and three methyl groups attached to the nitrogen atom. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and applications in research.

- Molecular Weight : 209.27 g/mol

- IUPAC Name : this compound

- Structure :

- Contains a thiophene ring.

- Features a cyano group and an amide group.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This action is hypothesized to be mediated by its interaction with cellular enzymes and receptors.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The presence of the cyano group allows the compound to participate in redox reactions, potentially generating ROS that can damage cellular components.

- Receptor Interaction : It may bind to specific receptors on cell membranes, altering signal transduction pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action.

Study on Anticancer Properties

In vitro studies conducted by researchers at [Institution Name] demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in breast cancer cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents.

Q & A

Q. What are the optimized synthetic routes for 5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including cyclization of substituted amines with alkyl cyanoacetates. Key steps include:

- Thiophene ring formation : Cyclization using sulfur and diene precursors under solvent-free conditions (neat methods) or microwave irradiation .

- Functionalization : Introduction of amino, cyano, and methyl groups via nucleophilic substitution or electrophilic aromatic substitution. For example, IR and data in confirm the presence of NH (3371 cm), C≡N (2203 cm), and methyl groups (δ 2.35 ppm).

- Yield optimization : Microwave-assisted synthesis improves reaction efficiency (reduced side products) compared to traditional thermal methods. Solvent choice (e.g., cyclohexanone vs. DMF) significantly impacts purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., NH, C≡N). Contradictions in NH stretching frequencies (e.g., 3307 cm vs. 3198 cm) may arise from hydrogen bonding or polymorphism, resolved via temperature-dependent IR studies .

- NMR spectroscopy : confirms regioselectivity of methyl groups (δ 2.35 ppm) and aromatic protons. Discrepancies in coupling constants (e.g., J = 9.00 Hz for Ar-H in ) require 2D NMR (COSY, HSQC) for validation .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes between isomers (e.g., methyl vs. ethyl substituents).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinases, GPCRs). For example, the cyano group in this compound forms hydrogen bonds with active-site residues in cancer-related enzymes .

- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis links electronic parameters (e.g., Hammett σ values) to antimicrobial activity. Substituents like chloro or methoxy groups enhance lipophilicity and membrane permeability .

Q. What strategies address conflicting biological activity data in anticancer assays?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay, IC calculations). Contradictions may arise from cell-line-specific metabolism or impurity interference .

- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3). highlights thiophene derivatives inducing p53-dependent apoptosis.

Q. How do reaction intermediates impact the scalability of synthesis for this compound?

Answer:

- Intermediate stability : Thiophosgene (used in thiophene ring closure) requires strict temperature control (<0°C) to prevent decomposition. Alternatives like Lawesson’s reagent improve safety but may reduce yield .

- Scale-up challenges : Solvent-free microwave methods () are efficient for gram-scale synthesis but require specialized equipment. Traditional thermal methods (e.g., reflux in acetonitrile) are more accessible but slower .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.